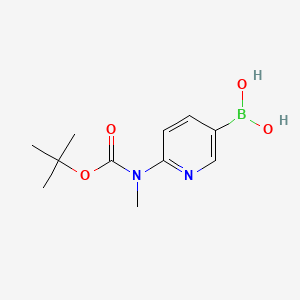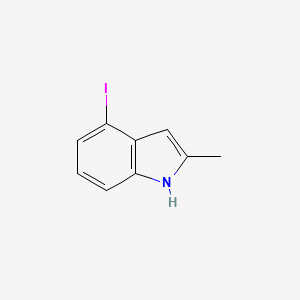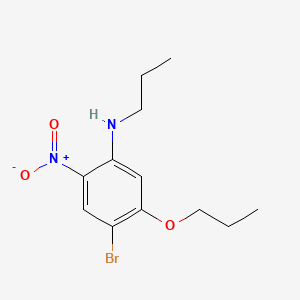
(R)-5-(Pyrrolidin-2-yl)pyridine-2-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(R)-5-(Pyrrolidin-2-yl)pyridine-2-carbonitrile, commonly known as (R)-PPC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas of study. It is a chiral compound with a specific stereochemistry that plays a crucial role in its biological activity.
Mécanisme D'action
The mechanism of action of (R)-PPC involves its binding to the nicotinic acetylcholine receptors, which leads to the activation of various signaling pathways. This activation results in the modulation of neurotransmitter release, ion channel activity, and gene expression. The specific binding of (R)-PPC to the receptors is dependent on its stereochemistry, which plays a crucial role in its biological activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of (R)-PPC are dependent on its binding to the nicotinic acetylcholine receptors. It has been shown to enhance synaptic plasticity and improve cognitive function in animal models. (R)-PPC has also been studied for its potential therapeutic effects in various diseases such as Alzheimer's, Parkinson's, and schizophrenia.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using (R)-PPC in lab experiments include its high potency and selectivity for nicotinic acetylcholine receptors, which allows for precise modulation of receptor activity. Its specific stereochemistry also allows for the investigation of the role of chiral compounds in biological systems. However, the limitations of using (R)-PPC include its potential toxicity and the need for specific expertise in its synthesis and handling.
Orientations Futures
There are several future directions for the study of (R)-PPC. One area of research is the investigation of its potential therapeutic effects in various diseases such as Alzheimer's, Parkinson's, and schizophrenia. Another area of research is the development of novel compounds based on the structure of (R)-PPC that may have improved potency and selectivity for nicotinic acetylcholine receptors. Additionally, the role of chiral compounds in biological systems and their potential applications in drug discovery is an area of ongoing research.
Méthodes De Synthèse
The synthesis of (R)-PPC involves the use of several chemical reactions. The starting material for the synthesis is 2-bromo-5-(pyrrolidin-2-yl)pyridine, which undergoes a reaction with sodium cyanide to form 5-(pyrrolidin-2-yl)pyridine-2-carbonitrile. This compound is then subjected to a resolution process using a chiral acid to obtain (R)-PPC in its pure form. The synthesis method of (R)-PPC has been optimized to achieve high yields and purity of the compound.
Applications De Recherche Scientifique
(R)-PPC has been extensively studied for its potential applications in various areas of scientific research. It has been shown to have significant activity as a ligand for nicotinic acetylcholine receptors, which are involved in various physiological processes such as learning, memory, and synaptic plasticity. (R)-PPC has also been studied for its potential use as a tool for investigating the role of these receptors in various diseases such as Alzheimer's, Parkinson's, and schizophrenia.
Propriétés
IUPAC Name |
5-[(2R)-pyrrolidin-2-yl]pyridine-2-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3/c11-6-9-4-3-8(7-13-9)10-2-1-5-12-10/h3-4,7,10,12H,1-2,5H2/t10-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRTGBZLPXOKAQC-SNVBAGLBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=CN=C(C=C2)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](NC1)C2=CN=C(C=C2)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1'-(Tert-butoxycarbonyl)spiro[chroman-4,4'-piperidine]-2-carboxylic acid](/img/structure/B580743.png)



![Ethyl 4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylate](/img/structure/B580750.png)
![1,3,3-Trimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B580751.png)




![2-Phenylimidazo[1,2-a]pyridin-7-amine](/img/structure/B580763.png)
